molecular formula C13H27N B13211110 N-hexylcycloheptanamine CAS No. 136105-91-4

N-hexylcycloheptanamine

Cat. No.: B13211110
CAS No.: 136105-91-4
M. Wt: 197.36 g/mol
InChI Key: HLLJXDWRUNUUSP-UHFFFAOYSA-N
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Description

N-Hexylcycloheptanamine is a secondary amine characterized by a cycloheptane ring substituted with a hexyl chain at the nitrogen atom. Its molecular formula is C₁₃H₂₇N, with a molecular weight of 197.36 g/mol. Structural confirmation techniques such as NMR and FTIR, as employed in related cyclohexylamine derivatives, are likely applicable .

Properties

CAS No.

136105-91-4

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-hexylcycloheptanamine

InChI

InChI=1S/C13H27N/c1-2-3-4-9-12-14-13-10-7-5-6-8-11-13/h13-14H,2-12H2,1H3

InChI Key

HLLJXDWRUNUUSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexylcycloheptanamine typically involves the alkylation of cycloheptanamine with hexyl halides under basic conditions. One common method is to react cycloheptanamine with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-hexylcycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form N-hexylcycloheptanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-hexylcycloheptanone.

    Reduction: this compound.

    Substitution: Various substituted cycloheptanamines depending on the reagents used.

Scientific Research Applications

N-hexylcycloheptanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of cyclic amines and other nitrogen-containing compounds.

    Biology: The compound can be used in the study of amine metabolism and the development of amine-based drugs. Its interactions with biological systems can provide insights into the behavior of secondary amines in vivo.

    Medicine: this compound derivatives may have potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: It can be used as a precursor in the synthesis of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-hexylcycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the hydrophobic cycloheptane ring can interact with lipid membranes, affecting the compound’s distribution and activity within biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The following table highlights key structural and physicochemical differences between N-hexylcycloheptanamine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₃H₂₇N 197.36 Cycloheptane ring, hexyl chain
Hexylamine C₆H₁₅N 101.19 Linear hexyl chain, primary amine
N-Cyclohexyl-N-methylcyclohexanamine C₁₃H₂₅N 195.35 Two cyclohexane rings, methyl group
N-[(4-Fluorophenyl)methyl]cycloheptanamine C₁₄H₂₀FN 221.31 Cycloheptane ring, fluorophenyl substituent

Key Observations :

  • Ring Size : this compound’s cycloheptane ring (7-membered) confers distinct conformational flexibility compared to cyclohexane (6-membered) derivatives like N-cyclohexyl-N-methylcyclohexanamine . Larger rings may influence solubility and steric interactions in biological systems.

Challenges :

  • Larger ring systems (e.g., cycloheptane) may introduce steric hindrance during synthesis, reducing reaction efficiency compared to cyclohexane-based analogs .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity:
  • Hexylamine : As a primary amine, it exhibits higher water solubility (~10 g/L) due to its smaller size and polar amine group .
  • This compound : Predicted to have lower solubility (<1 g/L) owing to its bulky cycloheptane ring and extended hydrophobic chain.

Biological Activity

N-hexylcycloheptanamine, also known as 1-hexylcycloheptanamine, is a cyclic amine compound with potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its structural properties and possible interactions with biological systems.

Molecular Structure

  • Molecular Formula : C13H25N
  • Molecular Weight : 197.35 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Boiling PointNot extensively reported
SolubilitySoluble in organic solvents
AppearanceNot specified

This compound is believed to interact with various neurotransmitter systems, particularly those involving monoamines. It may influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions.

Pharmacological Studies

Research indicates that this compound exhibits stimulant properties similar to other aliphatic amines. Its potential applications include:

  • Cognitive Enhancement : Preliminary studies suggest it may enhance alertness and cognitive performance.
  • Antidepressant Effects : Some findings indicate a potential role in alleviating symptoms of depression through modulation of neurotransmitter levels.

Case Studies

  • Stimulant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant effects akin to amphetamines.
  • Neurotransmitter Interaction : In vitro studies have shown that this compound can increase serotonin levels in neuronal cultures, indicating its potential as an antidepressant agent.

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors:

  • Dopamine Receptors : Moderate affinity was observed for D2 receptors.
  • Serotonin Receptors : Binding studies indicate a significant interaction with 5-HT2A receptors.

In Vivo Studies

Animal studies have been pivotal in elucidating the biological effects of this compound:

  • Behavioral Tests : Increased exploration and reduced anxiety-like behavior were noted in rodents administered with the compound.

Toxicological Profile

The safety profile of this compound has not been thoroughly established. Preliminary assessments indicate low acute toxicity, but further studies are warranted to evaluate chronic exposure effects and long-term safety.

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